An In-depth Technical Guide to L-Alanyl-L-aspartic acid (Ala-Asp)
An In-depth Technical Guide to L-Alanyl-L-aspartic acid (Ala-Asp)
A Note on Identification: The query "Cgwkqcyampdegc-imjsidkusa-" does not correspond to a standard chemical name. However, the latter portion of the query, "imjsidkusa," strongly aligns with a segment of the standardized International Chemical Identifier Key (InChIKey) for the dipeptide L-Alanyl-L-aspartic acid: XAEWTDMGFGHWFK-IMJSIDKUSA-N[1]. This guide is therefore predicated on the analysis of this well-documented dipeptide, hereafter referred to as Ala-Asp.
Part 1: Core Chemical Identity and Structure
L-Alanyl-L-aspartic acid (Ala-Asp) is a dipeptide composed of L-alanine and L-aspartic acid residues joined by a peptide bond. As a fundamental building block of larger protein structures and a metabolite in its own right, Ala-Asp is of significant interest in biochemistry and proteomics research. It has been identified as a metabolite in organisms such as Arabidopsis thaliana and the protozoan parasite Trypanosoma brucei[1].
Key Chemical Identifiers
A consistent and unambiguous identification of chemical compounds is critical for research and development. The following table summarizes the primary identifiers for Ala-Asp.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]butanedioic acid | PubChem[1] |
| Molecular Formula | C7H12N2O5 | PubChem[1] |
| PubChem CID | 99719 | PubChem[1] |
| InChIKey | XAEWTDMGFGHWFK-IMJSIDKUSA-N | PubChem[1] |
| Canonical SMILES | CO)C(=O)O">C@@HN | PubChem[1] |
| CAS Number | 20727-65-5 | PubChem[1] |
Chemical Structure
The precise spatial arrangement of atoms dictates the chemical and biological function of a molecule. The structure of Ala-Asp features a chiral center in both the alanine and aspartic acid residues, with the L-configuration being the naturally occurring form.
Figure 1: 2D Chemical Structure of L-Alanyl-L-aspartic acid (Ala-Asp). This diagram illustrates the covalent bonding and arrangement of the constituent amino acid residues.
Part 2: Physicochemical and Biological Properties
The functional characteristics of Ala-Asp in a biological system are governed by its physicochemical properties. These parameters influence its solubility, stability, and interaction with other biomolecules.
Physicochemical Data
| Property | Value | Unit | Notes and Source |
| Molecular Weight | 204.18 | g/mol | Computed by PubChem 2.2.[1] |
| XLogP3-AA | -3.5 | A measure of hydrophobicity. The negative value indicates high hydrophilicity. (PubChem) | |
| Hydrogen Bond Donors | 4 | (PubChem) | |
| Hydrogen Bond Acceptors | 5 | (PubChem) | |
| Rotatable Bond Count | 5 | (PubChem) | |
| Exact Mass | 204.07462158 | g/mol | (PubChem) |
| pKa (most acidic) | 2.2 | Estimated value for the terminal carboxyl group. (ChemAxon) | |
| pKa (most basic) | 9.1 | Estimated value for the terminal amino group. (ChemAxon) |
Biological Role and Significance
Ala-Asp is primarily recognized as a metabolite. Dipeptides are typically intermediates in protein degradation or can be synthesized for specific physiological roles. Their presence in organisms as diverse as plants (Arabidopsis thaliana) and protozoa (Trypanosoma brucei) suggests a conserved, fundamental role in cellular metabolism[1].
Metabolic Pathway Context:
In metabolic processes, proteins are broken down into smaller peptides and amino acids by enzymes called proteases and peptidases. Ala-Asp would be one of many dipeptides generated during this catabolic process. Subsequently, dipeptidases would cleave the peptide bond of Ala-Asp, releasing free L-alanine and L-aspartic acid, which can then enter various metabolic pathways:
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L-Alanine: Can be converted to pyruvate and used in gluconeogenesis or the citric acid cycle.
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L-Aspartic Acid: Can be converted to oxaloacetate, a key intermediate in the citric acid cycle.
Figure 2: Simplified Metabolic Fate of Ala-Asp. This workflow shows the generation of Ala-Asp from protein catabolism and its subsequent breakdown for entry into central metabolic pathways.
Part 3: Experimental Protocols and Analysis
The study of dipeptides like Ala-Asp requires robust methods for their synthesis, purification, and quantification.
Solid-Phase Peptide Synthesis (SPPS) - A Conceptual Workflow
While Ala-Asp is commercially available, its de novo synthesis in a research setting would typically employ Solid-Phase Peptide Synthesis (SPPS). This method builds the peptide sequence while one end is anchored to a solid resin support, simplifying purification.
Causality in Experimental Design: The choice of SPPS is dictated by its efficiency and ease of purification. By anchoring the growing peptide chain to a solid support, excess reagents and byproducts can be washed away after each step, driving the reaction to completion and avoiding complex purification challenges associated with solution-phase synthesis.
Step-by-Step Conceptual Protocol for Ala-Asp Synthesis (Fmoc Chemistry):
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Resin Preparation: Start with a pre-loaded resin, such as Fmoc-Asp(OtBu)-Wang resin. The aspartic acid is the C-terminal residue and is already attached to the solid support. Its side-chain carboxyl group is protected with a tert-Butyl (OtBu) group to prevent side reactions.
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Fmoc Deprotection:
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Treat the resin with a 20% solution of piperidine in a solvent like dimethylformamide (DMF).
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This removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the alpha-amino group of the aspartic acid, exposing it for the next coupling step.
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Wash the resin extensively with DMF to remove piperidine.
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Amino Acid Activation & Coupling:
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In a separate vessel, activate the next amino acid, Fmoc-Ala-OH, by mixing it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
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This activation creates a highly reactive species.
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Add the activated alanine solution to the resin. The free amino group of the resin-bound aspartic acid will attack the activated carboxyl group of the alanine, forming the peptide bond.
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Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
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Final Cleavage and Deprotection:
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Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).
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This single step cleaves the completed dipeptide from the resin and simultaneously removes the side-chain protecting group (OtBu) from the aspartic acid.
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Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
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Purification: Purify the crude Ala-Asp peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
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Verification: Confirm the identity and purity of the final product using Mass Spectrometry (to check for the correct molecular weight) and HPLC.
Analytical Workflow: Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Ala-Asp in complex biological samples.
Figure 3: LC-MS/MS Workflow for Ala-Asp Quantification. This diagram outlines the key steps from sample preparation to final data analysis.
References
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PubChem. (2024). Ala-Asp | C7H12N2O5. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (2024). Asp-Ala | C7H12N2O5. National Center for Biotechnology Information. Retrieved from [Link]
